molecular formula C8H7N3OS B12650267 1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- CAS No. 28527-10-8

1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)-

Cat. No.: B12650267
CAS No.: 28527-10-8
M. Wt: 193.23 g/mol
InChI Key: JUQVZSJBYSTBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- is a heterocyclic compound that features a benzotriazine core with a mercaptomethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- typically involves the reaction of 1,2,3-benzotriazin-4(3H)-one with a suitable thiol reagent under controlled conditions. One common method involves the use of a mercaptomethylating agent in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. For example, a visible-light-mediated nitrogen-centered Norrish reaction can be employed to achieve high yields of the desired product under mild conditions .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzotriazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzotriazine derivatives.

    Substitution: Various substituted benzotriazine derivatives.

Scientific Research Applications

1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzotriazine core can interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: Lacks the mercaptomethyl group, resulting in different reactivity and applications.

    3-Mercaptomethyl-1,2,4-triazole: Similar thiol functionality but different ring structure, leading to distinct chemical properties.

    4-Mercaptomethyl-1,2,3-triazole: Another isomer with a different arrangement of nitrogen atoms in the ring.

Uniqueness

1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- is unique due to the combination of the benzotriazine core and the mercaptomethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

28527-10-8

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

3-(sulfanylmethyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C8H7N3OS/c12-8-6-3-1-2-4-7(6)9-10-11(8)5-13/h1-4,13H,5H2

InChI Key

JUQVZSJBYSTBNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.